N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Overview
Description
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 923565-91-7 . It has a molecular weight of 230.71 . The IUPAC name for this compound is N-(3-fluorophenyl)-4-piperidinamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is 1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H . This indicates that the compound consists of a piperidine ring attached to a fluorophenyl group.Physical And Chemical Properties Analysis
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride has a molecular weight of 230.71 . It is stored at room temperature .Scientific Research Applications
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Pharmaceutical Field
- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Results : The results also vary depending on the specific therapeutic application. For example, they can help reduce inflammation, alleviate pain, or inhibit the growth of cancer cells .
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Drug Discovery
- Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results : Piperidine and its derivatives have shown a wide variety of biological activities, making it a vital fundament in the production of drugs .
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Liquid Chromatography and Electrochemical Detection
- Application : N-(4-fluorophenyl)piperidin-4-amine has been studied in the context of liquid chromatography and electrochemical detection.
- Methods of Application : This involves using the compound in derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
- Results : The specific results of these studies were not provided in the source.
- Multicomponent Synthesis
- Application : Piperidine derivatives are used in multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles .
- Methods of Application : The methods of application vary depending on the specific synthetic process. For example, they can be used as reagents in a multicomponent reaction .
- Results : The results also vary depending on the specific synthetic process. For example, they can help synthesize complex organic compounds .
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Intramolecular and Intermolecular Reactions
- Application : Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Methods of Application : The methods of application vary depending on the specific synthetic process. For example, they can be used as reagents in a multicomponent reaction .
- Results : The results also vary depending on the specific synthetic process. For example, they can help synthesize complex organic compounds .
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Biological Activity
- Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . They show a wide variety of biological activities .
- Methods of Application : The methods of application vary depending on the specific therapeutic application. For example, they can be administered orally or intravenously as part of a drug regimen .
- Results : The results also vary depending on the specific therapeutic application. For example, they can help reduce inflammation, alleviate pain, or inhibit the growth of cancer cells .
properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUPLRTQYVYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705279 | |
Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride | |
CAS RN |
923565-91-7 | |
Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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